molecular formula C18H14FN3O4S2 B2567426 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 866810-49-3

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No. B2567426
CAS RN: 866810-49-3
M. Wt: 419.45
InChI Key: JJMMWQHZMBDGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN3O4S2 and its molecular weight is 419.45. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The compound has been involved in studies to understand its crystal structure and molecular conformation, which is crucial for predicting its interactions with biological targets. For instance, research on similar sulfanyl acetamides has shown that these molecules exhibit a folded conformation, with specific inclinations between the pyrimidine and benzene rings, which could influence their biological activity (S. Subasri et al., 2017; S. Subasri et al., 2016).

Antitumor Activity

  • Sulfonamide derivatives, including those related to the compound , have been designed and synthesized with antitumor objectives. These studies aim to develop potent antitumor agents with low toxicity, utilizing the sulfonamide moiety as a core structure for further modifications (Z. Huang et al., 2001; A. Gangjee et al., 2008).

Antimicrobial Activity

  • Compounds structurally similar to "2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide" have been evaluated for their antimicrobial activity. The focus is on synthesizing derivatives that could serve as effective agents against various microbial strains, contributing to the development of new antimicrobial drugs (N. Badiger et al., 2013; H. Hafez et al., 2017).

Quantum Chemical Insight

  • Quantum chemical studies have been conducted to gain insights into the molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics of similar compounds. Such research provides valuable information on the drug-likeness and pharmacokinetic properties of these molecules, potentially guiding their development as antiviral agents (S. Mary et al., 2020).

Peripheral Benzodiazepine Receptor Imaging

  • Research has also explored the synthesis and biological evaluation of fluorine-18 labeled derivatives for imaging the peripheral benzodiazepine receptor using positron emission tomography. This application is particularly relevant for studying neurodegenerative disorders and understanding the role of translocator proteins in various diseases (C. Fookes et al., 2008).

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S2/c19-12-6-8-13(9-7-12)21-16(23)11-27-18-20-10-15(17(24)22-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMMWQHZMBDGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.